4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of 4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid follows IUPAC guidelines for carboxylic acids and substituted aromatic compounds. The parent chain is a four-carbon butanoic acid backbone (C4H8O2), where the fourth carbon hosts a ketone group (oxo-) and a substituted phenyl ring. The phenyl substituents—a chlorine atom at position 3 and a methyl group at position 4—are prioritized alphabetically, resulting in "3-chloro-4-methylphenyl." The two methyl branches on the second carbon of the butanoic acid chain are denoted as "2,2-dimethyl." Combining these elements yields the full IUPAC name: 4-(3-chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid .
This nomenclature distinguishes the compound from structurally similar derivatives. For example, replacing the 3-chloro-4-methylphenyl group with a 4-chloro-2-methylphenyl moiety produces 4-(4-chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid, a positional isomer with distinct physicochemical properties. Synonyms such as "3-(3-chloro-4-methylbenzoyl)-2,2-dimethylpropionic acid" highlight the benzoyl-derived ketone and branched alkyl chain.
Table 1: IUPAC Names and Synonyms of Related Chloro-Methylphenyl Derivatives
Molecular Formula and Structural Isomerism
The molecular formula C13H15ClO3 reflects a 13-carbon skeleton with one chlorine atom, three oxygen atoms, and two methyl branches. The ketone (oxo-) and carboxylic acid groups contribute to the compound’s polarity, while the chloro-methylphenyl ring introduces steric and electronic effects.
Structural isomerism arises from variations in substituent placement. For instance:
- Positional isomerism : Moving the chlorine atom to the 2- or 4-position on the phenyl ring creates distinct compounds, such as 4-(2-chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid.
- Functional group isomerism : Replacing the ketone with a hydroxyl group yields hydroxybutyric acid derivatives, though these are not directly observed in the provided data.
- Skeletal isomerism : Altering the butanoic acid backbone to a pentanoic acid chain would extend the carbon skeleton, but such isomers are not documented in the sources.
Table 2: Molecular Formulas of Selected Chloro-Methylphenyl Derivatives
Comparative Analysis of Substituent Positioning in Chloro-Methylphenyl Derivatives
The spatial arrangement of chlorine and methyl groups on the phenyl ring significantly influences molecular geometry and intermolecular interactions. For example:
- 3-Chloro-4-methylphenyl substitution : In the target compound, the chlorine at position 3 and methyl at position 4 create a meta-para substitution pattern. This arrangement minimizes steric clash between the substituents and maximizes resonance stabilization of the ketone group.
- 4-Chloro-3-methylphenyl substitution : Reversing the positions (e.g., 4-chloro-3-methylphenyl) introduces ortho-like steric hindrance between the methyl group and the ketone-bearing side chain, potentially reducing solubility.
- 2-Chloro-4-methylphenyl substitution : Placing chlorine at position 2 (as in methyl 4-(2-chlorophenyl)-4-oxobutanoate) disrupts conjugation between the aromatic ring and the ketone, altering electronic properties such as dipole moment and UV absorption.
Table 3: Impact of Substituent Positioning on Key Properties
| Substituent Positions | Resonance Stabilization | Steric Hindrance | Solubility (Predicted) | Source |
|---|---|---|---|---|
| 3-Chloro-4-methyl | High | Low | Moderate | |
| 4-Chloro-3-methyl | Moderate | High | Low | |
| 2-Chloro-4-methyl | Low | Moderate | Low |
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-8-4-5-9(6-10(8)14)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJPOOHOLFFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis Reaction to Form the Keto Acid Intermediate
- The halogenated intermediate undergoes hydrolysis using aqueous alkaline solutions such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures (30-80 °C depending on the specific step).
- Hydrolysis is maintained until complete, typically monitored by reaction time and temperature control.
- Post hydrolysis, organic solvents like dichloromethane or ethyl acetate are used for extraction to remove impurities and isolate the aqueous layer containing the intermediate acid.
- The aqueous layer is then used directly for the next reaction step without further purification to improve efficiency.
Oxidation to Introduce the Keto Functionality
- Oxidation of the hydrolyzed intermediate is catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of co-catalysts such as ferric trichloride and sodium nitrite.
- The reaction is performed in a biphasic solvent system, often a mixture of water and an organic solvent like toluene, trifluorotoluene, or dichloroethane.
- Air or sodium hypochlorite solution is introduced as the oxidizing agent under controlled temperatures (room temperature to 80 °C).
- The reaction proceeds until the intermediate is fully converted to the keto acid.
- After completion, the catalyst is filtered off, and the mixture is acidified (pH < 1) using dilute hydrochloric or sulfuric acid to precipitate the final product.
- The product is extracted with an organic solvent, concentrated under reduced pressure, and dried to yield the final keto acid compound with high purity (above 98%) and good yields (75-93%).
Representative Preparation Protocol (Based on Patent CN108503531B)
| Step | Reagents & Conditions | Purpose | Outcome/Yield & Purity |
|---|---|---|---|
| 1 | 3,3-dimethylbutyric acid + cyclohexane, Cl2 gas at 20-25 °C | Halogenation to 2-chloro-3,3-dimethylbutyric acid | Intermediate obtained after solvent removal |
| 2 | Aqueous KOH (25%), 75-80 °C, 2 h | Hydrolysis | Hydrolyzed intermediate in aqueous layer |
| 3 | TEMPO (2.5 g), FeCl3 (1 g), air, water/dichloroethane, RT, 3 h | Oxidation to keto acid | Final product isolated by acidification & extraction; 91% yield, 99% purity |
Notes on Reaction Optimization and Purity Control
- Extraction steps with dichloromethane or ethyl acetate are critical to remove organic impurities and improve product purity.
- The use of crown ethers (e.g., 18-crown-6) and co-catalysts enhances the oxidation efficiency.
- Temperature control during halogenation and oxidation ensures selectivity and prevents overreaction or decomposition.
- The product purity is commonly confirmed by gas chromatography or gas phase purity analysis, consistently achieving above 98% purity.
- Yields vary slightly depending on the solvent system and catalysts used but generally remain high (75-93%).
Summary Table of Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Halogenation solvent | Cyclohexane | Cooling below 5 °C, Cl2 gas addition |
| Hydrolysis agent | NaOH or KOH aqueous solution | 25-30% concentration, 30-80 °C |
| Oxidation catalyst | TEMPO, FeCl3, NaNO2 | Biphasic solvent system (water + organic) |
| Oxidation solvent | Toluene, trifluorotoluene, dichloroethane | Mixed solvent system for better yield |
| Oxidizing agent | Air or NaOCl solution | Controlled addition during oxidation |
| Acidification agent | Dilute HCl or H2SO4 (5%) | pH < 1 for product precipitation |
| Product yield | 75-93% | High yield with optimized conditions |
| Product purity | >98% | Confirmed by gas phase purity analysis |
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential pharmaceutical properties. Studies have indicated that derivatives of 4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid exhibit antimicrobial and antifungal activities. For instance, related compounds have shown efficacy against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
2. Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of more complex molecules through reactions such as Friedel-Crafts acylation and condensation reactions. Its structure allows for further derivatization, leading to the formation of various heterocyclic compounds which are important in drug discovery .
3. Material Science
In material science, the compound's derivatives have been studied for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research has shown that such modifications can lead to improved performance in applications ranging from coatings to advanced composites .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotic formulations .
Case Study 2: Synthesis of Heterocycles
In another study, researchers synthesized novel heterocyclic compounds from this compound through a series of reactions involving hydrazine derivatives. These compounds were characterized using NMR and mass spectrometry, revealing their structural integrity and potential biological activity .
Data Tables
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial and antifungal activities observed; potential for new drug development |
| Organic Synthesis | Serves as an intermediate for synthesizing complex molecules; utilized in various reactions |
| Material Science | Enhances properties of polymers; used in coatings and composites |
| Case Study | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against Gram-positive and Gram-negative bacteria |
| Synthesis of Heterocycles | Successful formation of novel compounds with characterized biological activity |
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various physiological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The chloro-methyl group in the target compound likely enhances lipophilicity compared to the dimethoxy derivative, which has higher polarity due to electron-donating methoxy groups.
- Functional Group Reactivity : The carboxylic acid group in the target compound and its dimethoxy analog enables salt formation or conjugation, whereas the methyl ester in the chlorophenyl variant () is more hydrolytically stable but less reactive in acidic/basic conditions.
Physicochemical Properties
Limited experimental data exist for the target compound, but inferences can be drawn from analogs:
Notes:
Biological Activity
4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its interactions within biological systems.
Molecular Formula : CHClO
Molecular Weight : 254.72 g/mol
CAS Number : 951885-48-6
The compound features a chlorinated aromatic ring and a butyric acid moiety, contributing to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound generally involves the reaction of 3-chloro-4-methylphenylboronic acid with appropriate reagents under controlled conditions. Common methods include:
- Reagents : Catalysts and solvents to facilitate the reaction.
- Conditions : Optimized temperature and pressure settings to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an enzyme inhibitor or activator, influencing various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting processes such as lipid metabolism and cell signaling.
- Protein Binding : It may bind to specific proteins, altering their function and leading to physiological effects.
Biological Activity Studies
Recent studies have investigated the biological activities of this compound in various contexts:
In Vitro Studies
- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The compound has shown potential antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells.
Case Studies
A notable study explored the structure-activity relationship (SAR) of similar compounds, demonstrating that variations in substituents on the aromatic ring significantly influence biological activity. Compounds with electron-withdrawing groups exhibited enhanced inhibitory effects on cholinesterases compared to those with electron-donating groups .
Comparison with Related Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-4-methylphenylboronic acid | Similar aromatic structure | Less biological activity |
| 3-Chloro-4-methylphenyl isocyanate | Contains isocyanate group | Different reactivity profile |
Applications in Research and Industry
The compound serves multiple roles:
- Chemical Synthesis : Acts as a building block for more complex organic molecules.
- Biological Research : Utilized in studies related to enzyme inhibition and protein interactions.
- Industrial Use : Potential applications in producing specialty chemicals and polymers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride and substituted benzene derivatives, followed by Michael-type addition to introduce the sulfanyl or carboxyl groups. For example, thioglycolic acid has been used as a nucleophile in analogous syntheses of 4-oxo-4-arylbutanoic acids . Optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for anhydride:aryl substrate) improves yields. Catalysts like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency in Friedel-Crafts steps. Purification typically involves recrystallization from ethanol/water mixtures.
Q. How is the structural identity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization combines spectroscopic and chromatographic techniques:
- NMR : and NMR identify substituents (e.g., chloro and methyl groups on the phenyl ring) and confirm the ketone (δ ~200 ppm in ) and carboxylic acid (δ ~170 ppm) moieties.
- HPLC-MS : High-resolution mass spectrometry verifies molecular weight (C₁₃H₁₅ClO₃, calc. 254.07 g/mol) and purity (>95%).
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (carboxylic acid O-H stretch) confirm functional groups .
Advanced Research Questions
Q. What strategies resolve enantiomeric mixtures in derivatives of 4-oxo-4-arylbutanoic acids?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) effectively separates R/S enantiomers. Mobile phases of hexane/isopropanol (90:10, v/v) at 1 mL/min achieve baseline separation (α >1.5) for structurally similar analogs. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) during Michael addition steps can yield enantiomerically enriched products (>90% ee) .
Q. How do computational models predict the biological activity of this compound’s derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or bacterial enzymes) evaluates binding affinities. For example, substituents like chloro and methyl groups enhance hydrophobic interactions in enzyme active sites, as seen in analogs with antimicrobial activity .
Q. What non-aqueous analytical techniques quantify trace impurities in this compound?
- Methodological Answer : Ion-pair chromatography (IPC) with tetrabutylammonium bromide as the ion-pair reagent in acetonitrile/water (70:30, v/v) resolves polar impurities. Detection via charged aerosol detectors (CAD) improves sensitivity for non-UV-active species. For metal residues, ICP-MS with collision/reaction cell technology achieves sub-ppb detection limits .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported yields for Friedel-Crafts acylation steps?
- Methodological Answer : Yield variations (40–75%) arise from differences in substrate reactivity and catalyst loading. For example, electron-donating groups (e.g., methyl) on the phenyl ring improve electrophilic substitution efficiency, while steric hindrance from 2,2-dimethyl groups may reduce reactivity. Systematic DOE (Design of Experiments) studies optimize parameters like solvent polarity (dichloromethane vs. nitrobenzene) and catalyst recycling .
Q. What mechanistic insights explain byproduct formation during thioglycolic acid addition?
- Methodological Answer : Competing pathways—such as over-addition of thioglycolic acid or oxidation of sulfanyl intermediates—lead to byproducts like disulfides or sulfoxides. Monitoring reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) and quenching with aqueous NaHCO₃ minimizes over-reaction. LC-MS identifies byproducts (e.g., m/z 298 for disulfide adducts) .
Biological Research Applications
Q. What in vitro assays evaluate the anticancer potential of this compound’s analogs?
- Methodological Answer : Standard assays include:
- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) after 48-hour exposure (IC₅₀ reported at 10–50 μM for fluorophenyl analogs).
- Apoptosis assays : Flow cytometry with Annexin V-FITC/PI staining quantifies early/late apoptotic cells.
- ROS detection : Fluorescent probes (e.g., DCFH-DA) assess oxidative stress induction .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
